tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate
Overview
Description
tert-Butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate: is a complex organic compound that features a tert-butyl carbamate group. This compound is notable for its stereochemistry, with specific (S) and ® configurations at different positions, which can significantly influence its chemical behavior and applications.
Mechanism of Action
Target of Action
Tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate, also known as tert-butyl N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate, is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group that it is designed to protect .
Mode of Action
The compound acts by forming a carbamate with the amine group, effectively protecting it from further reactions . This is achieved through a nucleophilic addition-elimination reaction, where the amine acts as a nucleophile and attacks the carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate . This intermediate then undergoes elimination, expelling a carbonate ion and forming the protected amine .
Biochemical Pathways
The formation and removal of the tert-butyl carbamate protecting group are key steps in many biochemical pathways, particularly in the synthesis of peptides . The protection of the amine group allows for selective reactions to occur at other sites in the molecule, and the subsequent removal of the protecting group then allows the amine to participate in further reactions .
Pharmacokinetics
This stability, along with their ability to form hydrogen bonds, can enhance their bioavailability .
Result of Action
The primary result of the action of tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is the protection of the amine group, allowing for selective reactions to occur at other functional groups within the molecule . This can facilitate the synthesis of complex organic molecules, including peptides .
Action Environment
The action of tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is influenced by various environmental factors. For instance, the presence of strong acids can lead to the removal of the protecting group .
Biochemical Analysis
Biochemical Properties
Tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the palladium-catalyzed synthesis of N-Boc-protected anilines . The nature of these interactions often involves the formation of stable intermediates that facilitate the synthesis of complex organic molecules. The compound’s solubility in methylene chloride, chloroform, and alcohols, but slight solubility in petroleum ether and water, also influences its biochemical interactions .
Molecular Mechanism
At the molecular level, tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it is used in the synthesis of peptides where it acts as a protecting group for amines, which can be installed and removed under relatively mild conditions . This property is crucial for its role in biochemical reactions and organic synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate change over time. The compound is relatively stable under cool, dry conditions but can degrade over time if exposed to moisture or high temperatures . Long-term studies have shown that its stability is crucial for its effectiveness in biochemical reactions and organic synthesis.
Dosage Effects in Animal Models
The effects of tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate vary with different dosages in animal models. At lower doses, it may not exhibit significant toxic effects, but at higher doses, it can lead to adverse effects such as immunotoxicity and endocrine disruption . These effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its breakdown and assimilation in biological systems. For instance, it is known to undergo biodegradation through microbial metabolism, which involves specific strains and enzymes . This process is crucial for its elimination from biological systems and its overall metabolic impact.
Transport and Distribution
Within cells and tissues, tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is essential for its biochemical activity and effectiveness in different cellular contexts.
Subcellular Localization
The subcellular localization of tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is influenced by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate typically involves multiple steps:
Formation of the Oxirane Ring: The oxirane ring (epoxide) can be synthesized through the epoxidation of an alkene using peracids like m-chloroperbenzoic acid (m-CPBA).
Introduction of the Carbamate Group: The tert-butyl carbamate group can be introduced via the reaction of an amine with tert-butyl chloroformate.
Coupling Reactions: The final compound is often formed through coupling reactions that link the oxirane-containing fragment with the carbamate-containing fragment under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of such complex molecules often involves automated synthesis platforms that can handle multiple steps with high precision. These platforms use optimized reaction conditions, including temperature control, solvent selection, and purification techniques like chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles like amines or thiols open the ring to form new bonds.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols under basic conditions.
Major Products
Diols: from oxidation of the oxirane ring.
Alcohols: from reduction of the carbonyl group.
Amino alcohols: or from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable for studying chiral reactions and developing enantioselective catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving epoxide hydrolases and carbamate-degrading enzymes. It serves as a model substrate to understand enzyme specificity and mechanism.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors or as prodrugs that release active agents under specific conditions. The carbamate group can be hydrolyzed in vivo to release active amines.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the complex stereochemistry.
tert-Butyl ((S)-4-methyl-1-oxopentan-2-yl)carbamate: Similar structure but without the oxirane ring.
tert-Butyl (®-2-methyloxiran-2-yl)carbamate: Contains the oxirane ring but lacks the extended carbon chain.
Uniqueness
The uniqueness of tert-butyl ((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate lies in its combination of stereochemistry and functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMPMIMTLBGEHT-IINYFYTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124244 | |
Record name | 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701124244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247068-82-2 | |
Record name | 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=247068-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701124244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 247068-82-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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